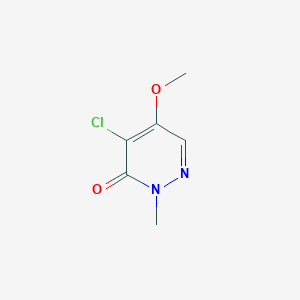

4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one

Description

Properties

IUPAC Name |

4-chloro-5-methoxy-2-methylpyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-9-6(10)5(7)4(11-2)3-8-9/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHGGBMXRUJBAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(C=N1)OC)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379286 |

Source

|

| Record name | 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14628-57-0 |

Source

|

| Record name | 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one

Abstract: This technical guide provides a detailed exposition on the synthesis and comprehensive characterization of 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one, a heterocyclic compound of significant interest. Pyridazinone derivatives are established as versatile scaffolds in medicinal chemistry and agrochemical development, exhibiting a wide array of biological activities. This document outlines a robust and reproducible two-step synthetic pathway, beginning with the commercially available 4,5-dichloropyridazin-3(2H)-one. We delve into the mechanistic rationale behind each synthetic step, offering field-proven insights into optimizing reaction conditions and ensuring regioselectivity. The guide culminates in a thorough characterization of the final product using modern analytical techniques, including NMR, MS, and IR spectroscopy, and HPLC for purity assessment. This document is intended for researchers, chemists, and professionals in drug discovery and development seeking a practical and scientifically grounded protocol for this valuable chemical intermediate.

Section 1: Introduction - The Pyridazinone Scaffold

1.1: Significance in Medicinal and Agrochemical Chemistry

The pyridazinone nucleus is a privileged six-membered heterocyclic scaffold containing two adjacent nitrogen atoms. This structural motif is a cornerstone in the development of novel pharmacologically active agents due to its wide spectrum of biological activities.[1][2] Derivatives have been reported to possess potent antimicrobial, antiviral, analgesic, anti-inflammatory, antihypertensive, and anticancer properties.[3][4][5] The adaptability of the pyridazinone ring allows for functionalization at various positions, enabling chemists to fine-tune the molecule's steric and electronic properties to optimize its interaction with biological targets.[1][6] This versatility has led to the development of several commercial drugs and continues to make pyridazinones a focal point of intensive research.[3]

1.2: Rationale for the Synthesis of this compound

This compound is a key substituted pyridazinone that serves as a versatile intermediate for further chemical elaboration. The specific arrangement of its functional groups—a reactive chlorine atom at the C4 position, a methoxy group at C5, and a methyl group on the ring nitrogen—provides distinct points for subsequent chemical modification. The chlorine atom, for instance, can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functionalities and the construction of extensive compound libraries for screening. The synthesis of this specific isomer is therefore a critical step for programs aimed at exploring the structure-activity relationships (SAR) of this chemical class.

Section 2: Retrosynthetic Analysis and Strategy

A logical synthetic strategy is paramount for achieving high purity and yield. The chosen pathway for this compound involves a two-step sequence starting from 4,5-dichloropyridazin-3(2H)-one. This approach is favored for its efficiency and control over regiochemistry.

The retrosynthetic analysis is as follows:

Caption: Retrosynthetic pathway for the target compound.

This strategy first involves the methylation of the pyridazinone nitrogen, followed by a regioselective nucleophilic aromatic substitution (SNAr) to introduce the methoxy group. This sequence is preferable to methylating 4-chloro-5-methoxy-3(2H)-pyridazinone, a route which has been reported to potentially yield isomeric by-products due to methyl group migration under certain conditions.[7]

Section 3: Experimental Protocols

The overall synthetic workflow is depicted below, outlining the transformation from the starting material to the final product.

Caption: Overall two-step synthesis workflow.

3.1: Synthesis of Intermediate: 4,5-Dichloro-2-methylpyridazin-3(2H)-one

This protocol is adapted from established procedures for N-alkylation of pyridazinones.[5][8]

Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,5-dichloropyridazin-3(2H)-one (10.0 g, 60.6 mmol).

-

Add acetonitrile (100 mL) followed by anhydrous potassium carbonate (16.8 g, 121.2 mmol).

-

Stir the suspension vigorously and add iodomethane (4.0 mL, 9.1 g, 64.3 mmol) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Wash the filter cake with a small amount of acetonitrile (2 x 15 mL).

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

-

The resulting crude residue can be purified by column chromatography on silica gel using dichloromethane or a hexane/ethyl acetate gradient to afford the pure product as a solid.

Scientist's Insight: Causality Behind Experimental Choices

Reagents : Iodomethane is an excellent methylating agent for this SN2 reaction. Potassium carbonate is chosen as a mild, inexpensive base. It is sufficient to deprotonate the acidic N-H of the pyridazinone in situ, forming the nucleophilic anion required for the reaction, without promoting side reactions that stronger bases might induce.

Solvent : Acetonitrile is an ideal polar aprotic solvent for this reaction. It readily dissolves the organic reactants and facilitates the SN2 mechanism without interfering with the base or electrophile.

Stoichiometry : A slight excess of the alkylating agent ensures complete conversion of the starting material. A 2-fold excess of the base ensures the pyridazinone remains deprotonated, driving the reaction to completion.

3.2: Synthesis of Target Compound: this compound

This step involves a regioselective nucleophilic aromatic substitution (SNAr).

Protocol:

-

Prepare a solution of sodium methoxide by carefully adding sodium metal (1.5 g, 65.2 mmol) in small portions to anhydrous methanol (100 mL) under a nitrogen atmosphere in a 250 mL round-bottom flask cooled in an ice bath. Allow all the sodium to react completely.

-

To this solution, add 4,5-dichloro-2-methylpyridazin-3(2H)-one (10.0 g, 55.8 mmol) portion-wise, ensuring the temperature remains below 20°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or HPLC.

-

Once the reaction is complete, carefully neutralize the excess sodium methoxide by adding glacial acetic acid until the pH is ~7.

-

Remove the methanol under reduced pressure.

-

To the residue, add water (100 mL) and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure title compound.

Scientist's Insight: Understanding Regioselectivity The substitution occurs preferentially at the C5 position over the C4 position. This regioselectivity is a result of the electronic properties of the pyridazinone ring. The carbonyl group at C3 is strongly electron-withdrawing. Its influence, combined with that of the ring nitrogens, makes the C5 position more electron-deficient and thus more susceptible to nucleophilic attack compared to the C4 position. The reaction proceeds through a Meisenheimer complex intermediate, which is better stabilized when the attack occurs at C5.

Section 4: Comprehensive Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.

Caption: Analytical workflow for product characterization.

4.1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆H₇ClN₂O₂ |

| Molecular Weight | 174.59 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Experimentally Determined |

4.2: Spectroscopic Analysis

4.2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for structural elucidation. Spectra should be recorded in a suitable deuterated solvent such as CDCl₃ or DMSO-d₆.

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| OCH₃ | 3.9 - 4.1 | Singlet | 3H | Methoxy Protons |

| NCH₃ | 3.6 - 3.8 | Singlet | 3H | N-Methyl Protons |

| C6-H | 7.8 - 8.0 | Singlet | 1H | Ring Proton |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |

| C=O | 158 - 162 | C3 |

| C-O | 150 - 155 | C5 |

| C-Cl | 135 - 140 | C4 |

| C-H | 128 - 132 | C6 |

| OCH₃ | 58 - 62 | Methoxy Carbon |

| NCH₃ | 38 - 42 | N-Methyl Carbon |

4.2.2: Mass Spectrometry (MS) High-Resolution Mass Spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

| Parameter | Expected Value |

| Technique | Electrospray Ionization (ESI+) |

| Calculated Exact Mass | [M+H]⁺ = 175.0274 for C₆H₈ClN₂O₂⁺ |

| Isotopic Pattern | A characteristic M+2 peak at ~33% the intensity of the M peak, confirming the presence of one chlorine atom. |

4.2.3: Infrared (IR) Spectroscopy IR spectroscopy is used to identify key functional groups.

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 2950 - 3050 | C-H Stretch | N-CH₃, O-CH₃ |

| 1650 - 1680 | C=O Stretch | Amide carbonyl (strong) |

| 1580 - 1620 | C=C / C=N Stretch | Pyridazinone ring |

| 1240 - 1280 | C-O-C Stretch (asymm.) | Aryl ether |

| 750 - 800 | C-Cl Stretch | Aryl chloride |

4.3: Chromatographic Analysis

4.3.1: High-Performance Liquid Chromatography (HPLC) Reverse-phase HPLC is the standard method for assessing the purity of the final compound.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water (0.1% TFA); B: Acetonitrile (0.1% TFA) |

| Gradient | e.g., 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 254 nm |

| Expected Result | A single major peak with >95% purity |

Section 5: Safety, Handling, and Storage

Safety: The precursor, 4,5-dichloro-2-methyl-3(2H)-pyridazinone, is classified as acutely toxic if swallowed. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash immediately with plenty of water.

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

Section 6: Conclusion

This guide has detailed a reliable and well-rationalized synthetic route for this compound. By following the two-step protocol of N-methylation followed by regioselective methoxylation, researchers can obtain this valuable intermediate with high purity. The comprehensive characterization workflow provides a self-validating system to confirm the identity and quality of the final product, ensuring its suitability for downstream applications in drug discovery and agrochemical research.

Section 7: References

-

Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. --INVALID-LINK--

-

ChemicalBook. (n.d.). 4,5-DICHLORO-2-METHYLPYRIDAZIN-3-ONE | 933-76-6. Retrieved January 4, 2026, from --INVALID-LINK--

-

Kaur, H., & Singh, J. (2013). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. --INVALID-LINK--

-

Asif, M. (2015). A Mini Review on Biological Activities of Pyridazinone Derivatives as Antiulcer, Antisecretory, Antihistamine and Particularly Against Histamine H3R. Mini reviews in medicinal chemistry, 14(13), 1093–1103. --INVALID-LINK--

-

Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. --INVALID-LINK--

-

Masand, V., Mahajan, D. T., Maldhure, A. K., & Rastija, V. (2013). Various Chemical and Biological Activities of Pyridazinone Derivatives. Medicinal Chemistry Research, 22, 1467-1481. --INVALID-LINK--

-

Sun, R., Liu, C. J., Zhang, H., & Wang, H. S. (2022). 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one. IUCrData, 7(4), x220363. --INVALID-LINK--

-

Wang, E. C., et al. (2005). Methyl Carbonium Ion Migration during the Reaction of 4-Chloro-5-methoxyl-3(2H)-pyridazinone with Trifluoroethylation Agents. Molecules, 10(4), 514-521. --INVALID-LINK--

-

Fun, H. K., et al. (2009). 4,5-Dichloro-2-methylpyridazin-3(2H)-one. Acta crystallographica. Section E, Structure reports online, 65(Pt 11), o3055. --INVALID-LINK--

-

Sigma-Aldrich. (n.d.). 4,5-Dichloro-2-methyl-3(2H)-pyridazinone 97%. Retrieved January 4, 2026, from --INVALID-LINK--

References

- 1. sarpublication.com [sarpublication.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Various Chemical and Biological Activities of Pyridazinone Derivatives | Semantic Scholar [semanticscholar.org]

- 5. 4,5-Dichloro-2-methylpyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. mdpi.com [mdpi.com]

- 8. 4,5-DICHLORO-2-METHYLPYRIDAZIN-3-ONE | 933-76-6 [chemicalbook.com]

An In-depth Technical Guide to 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one (CAS: 14628-57-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal and agricultural chemistry. While specific detailed experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information on its chemical properties, synthesis, reactivity, and potential applications based on the known biological activities of the broader pyridazinone class. This guide aims to be a valuable resource for researchers, highlighting the compound's potential and identifying areas for further investigation.

Introduction

Pyridazinone derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in the fields of drug discovery and agrochemical development. Their versatile chemical structure allows for a wide range of substitutions, leading to a diverse array of biological activities. This compound (CAS: 14628-57-0) is a specific derivative within this class, recognized primarily as a key intermediate for the synthesis of more complex, biologically active molecules.[1] Its strategic placement of chloro, methoxy, and methyl groups on the pyridazinone core offers multiple reaction sites for further chemical modification, making it a valuable building block for creating novel therapeutic agents and crop protection products.[1] The pyridazinone scaffold is known to be present in compounds exhibiting a wide spectrum of biological activities, including herbicidal, antifungal, and various pharmacological effects.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and provides a foundational understanding of the compound's physical and chemical characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 14628-57-0 | N/A |

| Molecular Formula | C₆H₇ClN₂O₂ | N/A |

| Molecular Weight | 174.58 g/mol | N/A |

| Appearance | White to off-white crystalline powder | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Soluble in most organic solvents | N/A |

Synthesis and Reactivity

Synthetic Pathway

While a direct, optimized synthesis for this compound is not extensively detailed in the literature, its formation as a byproduct has been reported during the β-trifluoroethylation of 4-chloro-5-methoxy-3(2H)-pyridazinone. This reaction suggests a potential synthetic route via N-alkylation of the pyridazinone ring.

A plausible synthetic approach, based on available information, would involve the methylation of 4-chloro-5-methoxy-3(2H)-pyridazinone. The reaction likely proceeds via nucleophilic attack of the pyridazinone nitrogen on a methylating agent.

Experimental Protocol: Proposed Synthesis of this compound

Disclaimer: This is a proposed protocol based on related reactions and requires optimization.

-

Reaction Setup: To a solution of 4-chloro-5-methoxy-3(2H)-pyridazinone (1.0 eq) in a suitable aprotic solvent (e.g., DMF, acetonitrile), add a base (e.g., K₂CO₃, NaH) (1.1 eq).

-

Methylation: To the resulting suspension, add a methylating agent (e.g., methyl iodide, dimethyl sulfate) (1.1 eq) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed N-methylation of 4-chloro-5-methoxy-3(2H)-pyridazinone.

Reactivity

The reactivity of this compound is dictated by its functional groups:

-

Chloro Group at C4: The chlorine atom at the C4 position is susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups, such as amines, azides, and thiols, to generate a library of novel derivatives.

-

Methoxy Group at C5: The methoxy group can be cleaved under certain conditions to yield the corresponding hydroxyl derivative, providing another site for modification.

-

Pyridazinone Ring: The pyridazinone ring itself can undergo various transformations, including ring-opening and cycloaddition reactions, further expanding its synthetic utility.

Analytical Characterization

Table 2: Predicted Analytical Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | - Singlet for the N-methyl protons (~3.5-4.0 ppm)- Singlet for the methoxy protons (~3.8-4.2 ppm)- Singlet for the C6-H proton (~7.5-8.0 ppm) |

| ¹³C NMR | - Signal for the N-methyl carbon (~30-40 ppm)- Signal for the methoxy carbon (~55-65 ppm)- Signals for the pyridazinone ring carbons (~120-160 ppm)- Signal for the carbonyl carbon (~160-170 ppm) |

| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z 174/176 (due to ³⁵Cl/³⁷Cl isotopes)- Fragmentation patterns involving loss of CH₃, OCH₃, and Cl radicals. |

| IR (KBr) | - C=O stretching vibration (~1650-1680 cm⁻¹)- C-Cl stretching vibration (~600-800 cm⁻¹)- C-O stretching vibration (~1000-1300 cm⁻¹)- C-H stretching and bending vibrations |

Potential Applications

While specific biological activity data for this compound is lacking, the broader class of pyridazinone derivatives has demonstrated significant potential in both agriculture and medicine.

Agrochemicals

Pyridazinone-based compounds are known to exhibit potent herbicidal and fungicidal activities.[1][2] They can act as inhibitors of crucial biological processes in weeds and fungi, such as photosynthesis and carotenoid biosynthesis. The structural features of this compound make it a promising scaffold for the development of new agrochemicals. Further derivatization of the chloro and methoxy groups could lead to the discovery of novel herbicides and fungicides with improved efficacy and selectivity.

Diagram 2: Potential Agrochemical Development Workflow

Caption: Workflow for developing agrochemicals from the topic compound.

Pharmaceuticals

The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of pharmacological activities, including cardiovascular, anti-inflammatory, analgesic, and anticancer properties. The specific substitution pattern of this compound provides a template for the design of new therapeutic agents. By modifying the chloro and methoxy groups, it may be possible to develop compounds with targeted activity against various diseases.

Conclusion and Future Directions

This compound is a promising, yet underexplored, heterocyclic compound. Its value as a synthetic intermediate is clear, but a thorough investigation of its own biological properties is warranted. Future research should focus on:

-

Development of an optimized and scalable synthesis: A robust synthetic protocol is essential for making this compound more accessible to the research community.

-

Full analytical characterization: Detailed NMR, MS, and IR data are needed to provide a complete and authenticated profile of the compound.

-

Systematic biological screening: A comprehensive evaluation of its herbicidal, fungicidal, and pharmacological activities could uncover novel applications.

This technical guide serves as a starting point for researchers interested in this compound, summarizing the current knowledge and highlighting the significant potential that awaits further exploration.

References

"spectral analysis of 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one NMR"

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Analysis of 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research for the unambiguous structural elucidation of novel chemical entities. This guide provides a comprehensive technical analysis of the predicted ¹H and ¹³C NMR spectra for this compound, a substituted pyridazinone. Pyridazinone scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] This document, intended for researchers and drug development professionals, outlines a predictive interpretation of 1D spectra, details the strategic application of 2D NMR techniques for structural confirmation, and presents a standardized protocol for data acquisition. The analysis is grounded in fundamental NMR principles and comparative data from related heterocyclic systems.[3][4]

Introduction: The Pyridazinone Core in Modern Chemistry

The pyridazin-3(2H)-one moiety is a privileged heterocyclic scaffold that forms the core of numerous compounds with a wide array of biological activities, including cardiovascular, anti-inflammatory, and antimicrobial properties.[2][5] The specific compound, this compound, combines several key functional groups on this core: a chlorine atom, a methoxy group, and an N-methyl group. Each of these substituents electronically influences the pyridazinone ring, resulting in a unique spectroscopic fingerprint.

Accurate structural verification is the cornerstone of chemical synthesis and drug development. NMR spectroscopy provides unparalleled insight into molecular structure at the atomic level.[6] This guide explains the causal relationships between the structure of this compound and its expected NMR spectral features, providing a robust framework for its characterization.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, a standardized atom numbering system is essential. The structure and numbering for this compound are presented below.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For the target molecule, three distinct proton signals are anticipated. Due to the absence of adjacent protons for spin-spin coupling, all signals are predicted to be singlets.

Causality Behind Chemical Shift Predictions:

-

H6 (Ring Proton): This proton is attached to an sp²-hybridized carbon (C6) of the heterocyclic ring. Its chemical shift is influenced by the deshielding effects of the adjacent ring nitrogen (N1) and the conjugated carbonyl group (C3). This environment typically shifts the proton signal significantly downfield into the aromatic region.

-

C8-H₃ (Methoxy Protons): These protons are on a methyl group attached to an oxygen atom (O-CH₃). The high electronegativity of oxygen deshields these protons, placing their signal downfield relative to a standard alkane.

-

C7-H₃ (N-Methyl Protons): These protons are on a methyl group attached to a nitrogen atom (N-CH₃). Nitrogen is also electronegative, deshielding these protons. Their chemical shift is typically slightly upfield compared to methoxy protons.

The predicted ¹H NMR data are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| H6 | 7.5 - 7.8 | Singlet (s) | 1H | Located on an electron-deficient heterocyclic ring, deshielded by adjacent nitrogen and conjugated carbonyl group. |

| C8-H₃ (-OCH₃) | 3.9 - 4.2 | Singlet (s) | 3H | Deshielded by the directly attached, highly electronegative oxygen atom. |

| C7-H₃ (-NCH₃) | 3.6 - 3.8 | Singlet (s) | 3H | Deshielded by the adjacent nitrogen atom. |

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, relative to TMS).

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the chemical environment of each unique carbon atom in the molecule. For this compound, six distinct carbon signals are expected.

Causality Behind Chemical Shift Predictions:

-

C3 (Carbonyl): The C=O carbon is highly deshielded due to the double bond to an electronegative oxygen and its position within a conjugated system, resulting in a chemical shift far downfield.[7]

-

C5 (C-O): This sp² carbon is bonded to a highly electronegative oxygen atom, causing a significant downfield shift, often the most downfield of the ring carbons.

-

C4 (C-Cl): The electronegative chlorine atom deshields this sp² carbon. The effect is generally less pronounced than that of a directly bonded oxygen.

-

C6 (C-H): This is the only protonated carbon in the ring. Its chemical shift is typical for an sp² carbon in an electron-deficient heterocyclic system.[7]

-

C8 (-OCH₃): This sp³ carbon is deshielded by the attached oxygen, placing it in the typical range for methoxy groups.

-

C7 (-NCH₃): This sp³ carbon is deshielded by the attached nitrogen atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C3 (C=O) | 158 - 164 | Highly deshielded carbonyl carbon in a conjugated amide-like system.[7] |

| C5 | 148 - 155 | sp² carbon directly attached to electronegative oxygen. |

| C4 | 135 - 142 | sp² carbon attached to electronegative chlorine. |

| C6 | 130 - 138 | Protonated sp² carbon in the heterocyclic ring. |

| C8 (-OCH₃) | 58 - 62 | Methoxy carbon deshielded by oxygen. |

| C7 (-NCH₃) | 38 - 45 | N-methyl carbon deshielded by nitrogen. |

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, relative to TMS).

Advanced 2D NMR for Unambiguous Structural Confirmation

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the molecular puzzle with complete confidence.[8][9] Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) provide through-bond connectivity information.

A. HSQC: Direct C-H Correlations The HSQC experiment correlates proton signals with the carbon signals to which they are directly attached. For this molecule, HSQC is expected to show three cross-peaks, definitively linking:

-

H6 with C6 .

-

C8-H₃ protons with the C8 carbon.

-

C7-H₃ protons with the C7 carbon.

This experiment is the most reliable way to identify the protonated carbons and assign their respective proton and carbon chemical shifts.

B. HMBC: Long-Range C-H Correlations The HMBC experiment is paramount for elucidating the complete carbon skeleton by revealing correlations between protons and carbons separated by two or three bonds. This is a self-validating system; the observed correlations must match the proposed structure.

References

- 1. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]

- 2. Comparative molecular field analysis of some pyridazinone-containing alpha1-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]

- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]

An In-depth Technical Guide to the Mechanism of Action of 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the putative mechanism of action for the compound 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one. Drawing upon established knowledge of the pyridazinone class of herbicides and structure-activity relationship (SAR) data, this document delineates the most probable biochemical target and the downstream physiological consequences in susceptible plant species.

Introduction to this compound

This compound is a synthetic heterocyclic organic compound belonging to the pyridazinone family.[1][2] While it serves as a versatile intermediate in the synthesis of agrochemicals and pharmaceuticals, its intrinsic biological activity, particularly as a herbicide, is of significant interest.[1][3] The herbicidal action of pyridazinone derivatives is well-documented, with several commercial herbicides belonging to this chemical class.[4] These compounds are known to interfere with fundamental physiological processes in plants, leading to growth inhibition and mortality.

The Dual Primary Mechanisms of Pyridazinone Herbicides

The pyridazinone class of herbicides is broadly characterized by two primary, well-established mechanisms of action:

-

Inhibition of Photosystem II (PSII): A significant number of pyridazinone herbicides function by interrupting the photosynthetic electron transport chain.[5][6] They achieve this by binding to the D1 protein of the photosystem II complex located in the thylakoid membranes of chloroplasts.[6][7] This binding event blocks the transfer of electrons to plastoquinone, thereby halting CO2 fixation and the production of ATP and NADPH, the energy currency of the cell.[7] The blockage of electron transport leads to the formation of highly reactive oxygen species, causing lipid peroxidation, membrane damage, and ultimately, cell death.[6]

-

Inhibition of Carotenoid Biosynthesis: Another major mode of action for certain pyridazinone herbicides is the inhibition of carotenoid biosynthesis.[8] These compounds specifically target and inhibit the enzyme phytoene desaturase (PDS).[8][9][10] PDS is a critical enzyme in the pathway that converts phytoene to colored carotenoids. The absence of carotenoids leaves chlorophyll susceptible to photo-oxidation, leading to a characteristic "bleaching" of the plant tissues and subsequent cessation of photosynthesis.[8]

Proposed Mechanism of Action for this compound: Inhibition of Photosystem II

Based on an analysis of its chemical structure and established structure-activity relationships within the pyridazinone class, the most probable mechanism of action for this compound is the inhibition of photosynthetic electron transport at Photosystem II .

-

Absence of a Trifluoromethylphenyl Moiety: A common structural feature of many pyridazinone herbicides that inhibit phytoene desaturase is the presence of a trifluoromethylphenyl group.[11][12] The structure of this compound lacks this specific substituent, making PDS inhibition a less likely primary mechanism.

-

Presence of the Core Pyridazinone Scaffold: The pyridazinone ring system is a well-established pharmacophore for the inhibition of Photosystem II.[5][6] This core structure is responsible for binding to the D1 protein.

-

Significance of the 2-Methyl Group: Studies on the structure-activity relationships of other pyridazinone derivatives have indicated that a methyl group at the 2-position of the pyridazinone ring can significantly contribute to herbicidal efficacy.[13][14]

The Molecular Target: The D1 Protein of Photosystem II

The proposed molecular target for this compound is the D1 protein within the Photosystem II complex in the chloroplast thylakoid membrane. The herbicide is believed to bind to a specific niche on the D1 protein, thereby competitively inhibiting the binding of plastoquinone (PQ), the native electron acceptor.[7]

Signaling Pathway: Interruption of Photosynthetic Electron Flow

The binding of this compound to the D1 protein initiates a cascade of events that disrupt normal plant physiology. The following diagram illustrates the proposed signaling pathway.

Figure 1: Proposed signaling pathway for the mechanism of action of this compound.

Experimental Protocols for Mechanism of Action Validation

To experimentally validate the proposed mechanism of action, a series of biochemical and physiological assays can be employed.

In Vitro Photosystem II Inhibition Assay

This protocol directly measures the effect of the compound on the photosynthetic electron transport rate in isolated chloroplasts.

Methodology:

-

Chloroplast Isolation: Isolate intact chloroplasts from a susceptible plant species (e.g., spinach or pea) using differential centrifugation.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing isolated chloroplasts, an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP), and varying concentrations of this compound.

-

Spectrophotometric Measurement: Expose the reaction mixtures to a light source and monitor the reduction of the electron acceptor over time using a spectrophotometer. A decrease in the rate of reduction in the presence of the compound indicates inhibition of PSII.

-

Data Analysis: Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the photosynthetic electron transport rate.

Chlorophyll Fluorescence Measurement

This in vivo technique provides a non-invasive assessment of the efficiency of Photosystem II.

Methodology:

-

Plant Treatment: Treat whole plants or leaf discs with a solution of this compound.

-

Dark Adaptation: Dark-adapt the treated plant material for a period of time (e.g., 30 minutes) to ensure all reaction centers are open.

-

Fluorescence Measurement: Use a pulse-amplitude modulation (PAM) fluorometer to measure key chlorophyll fluorescence parameters, such as Fv/Fm (maximum quantum yield of PSII). A decrease in the Fv/Fm ratio is indicative of PSII inhibition.

-

Data Analysis: Compare the fluorescence parameters of treated and untreated plants to quantify the inhibitory effect.

Phytoene Desaturase Inhibition Assay

This assay is crucial to rule out the alternative mechanism of action.

Methodology:

-

Enzyme Extraction: Extract and partially purify phytoene desaturase from a suitable plant source.

-

In Vitro Reaction: Set up a reaction mixture containing the enzyme extract, its substrate (phytoene), and various concentrations of this compound.

-

Product Quantification: After an incubation period, extract the carotenoids and quantify the amount of phytoene and its desaturation products using high-performance liquid chromatography (HPLC).

-

Data Analysis: Determine if the compound inhibits the conversion of phytoene to downstream carotenoids.

Quantitative Data Summary

The following table provides a hypothetical summary of expected quantitative data from the proposed experimental protocols.

| Parameter | Assay | Expected Result with this compound |

| IC50 | In Vitro PSII Inhibition | Low micromolar range |

| Fv/Fm | Chlorophyll Fluorescence | Significant decrease compared to control |

| Phytoene Accumulation | PDS Inhibition Assay | No significant increase compared to control |

Experimental Workflow Diagram

The following diagram outlines the logical workflow for investigating the mechanism of action.

Figure 2: Logical workflow for the experimental validation of the proposed mechanism of action.

Conclusion

The available evidence strongly suggests that this compound acts as a herbicide by inhibiting Photosystem II. Its chemical structure aligns well with known PSII-inhibiting pyridazinones and lacks the key features of PDS inhibitors. The proposed mechanism involves the binding of the compound to the D1 protein of PSII, leading to a blockage of electron transport, the generation of reactive oxygen species, and ultimately, cell death. The experimental protocols outlined in this guide provide a robust framework for the definitive validation of this proposed mechanism of action.

References

- 1. chemimpex.com [chemimpex.com]

- 2. PubChemLite - 4-chloro-5-methoxy-3(2h)-pyridazinone (C5H5ClN2O2) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. Novel Herbicidal Pyridazinone Cyclic Keto-Enol Compounds Inhibit Acetyl-CoA Carboxylase and Homogentisate Solanesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]

- 7. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 8. Carotenoid Biosynthesis Inhibitors | Herbicide Symptoms [ucanr.edu]

- 9. Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. taylorfrancis.com [taylorfrancis.com]

- 12. Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of novel herbicidal cyclic keto-enol derivatives containing a pyridazinone moiety and their structure-activity relationship studies on weeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Diverse Biological Landscape of Substituted Pyridazinone Derivatives: A Guide to Therapeutic Potential and Mechanistic Insights

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone scaffold, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry due to the remarkable breadth of biological activities exhibited by its derivatives.[1][2] This technical guide provides an in-depth exploration of the multifaceted pharmacological activities of substituted pyridazinone derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will dissect the key therapeutic areas where these compounds show promise, including oncology, infectious diseases, inflammation, and cardiovascular disorders. The narrative will focus on the underlying mechanisms of action, structure-activity relationships (SAR), and the critical experimental protocols used to validate these activities. By synthesizing technical data with field-proven insights, this guide aims to illuminate the path from molecular design to potential clinical application for this versatile class of compounds.

Introduction: The Pyridazinone Core as a Privileged Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the pyridazinone ring system has garnered significant interest.[3] Its derivatives are recognized as a versatile and privileged scaffold in drug discovery, capable of interacting with a wide array of biological targets.[4] This structural versatility allows for facile functionalization at various positions of the ring, enabling chemists to fine-tune the molecule's physicochemical properties and biological activity.[5] The result is a vast chemical space populated with derivatives demonstrating potent and diverse pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, cardiovascular, anticonvulsant, analgesic, and antiulcer properties.[1][2][3]

This guide will systematically explore the most significant of these biological activities, providing not just a catalog of effects, but a deeper understanding of the causality behind experimental design and the molecular interactions that drive therapeutic potential.

General Synthesis Strategies

While this guide focuses on biological activity, a foundational understanding of the synthesis is crucial for drug development. A common and effective method for creating the pyridazinone core involves the cyclization of β-aroylpropionic acids with hydrazine hydrate.[6] The initial β-aroylpropionic acid is typically formed via a Friedel-Crafts acylation of an aromatic compound (like benzene) with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.[6][7]

This foundational structure can then be further modified. For instance, treatment with various aldehydes or other reagents allows for the introduction of diverse substituents, leading to the generation of large libraries of derivatives for biological screening.[6][7]

Caption: A simplified workflow for the synthesis of the core pyridazinone structure.

Anticancer Activity

The development of novel chemotherapeutic agents is a critical area of research, and pyridazinone derivatives have shown significant promise.[4] A key challenge in cancer therapy is the high susceptibility of immunocompromised patients to infections, which can be exacerbated by chemotherapy.[8] This has driven the development of agents with dual anticancer and antimicrobial properties, a profile that some pyridazinone derivatives exhibit.[8][9]

Mechanism of Action: Targeting Kinases and DNA Repair

The anticancer effects of pyridazinones are often mediated through the inhibition of key enzymes involved in cancer cell proliferation and survival.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial tyrosine kinase involved in angiogenesis, the process by which tumors form new blood vessels to support their growth. Several pyridazinone-based compounds have been designed as potent VEGFR-2 inhibitors, mimicking the activity of established drugs like sorafenib.[9] By blocking the VEGFR-2 signaling pathway, these derivatives can stifle tumor growth and metastasis.

-

PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies effective in cancers with deficiencies in DNA repair mechanisms, such as those with BRCA mutations. Marketed drugs like Olaparib, which contains a pyridazinone core, have demonstrated the clinical success of this approach in treating ovarian, breast, and prostate cancers.[10]

-

Tubulin Inhibition: Some pyridazinone derivatives appended with a quinoline moiety have been shown to inhibit tubulin polymerization, a process essential for cell division.[10] This disruption of the cellular cytoskeleton leads to cell cycle arrest and apoptosis.

Caption: Key molecular targets for the anticancer activity of pyridazinone derivatives.

Structure-Activity Relationship (SAR) Insights

SAR studies reveal that the anticancer potency of pyridazinone derivatives is highly dependent on the nature and position of substituents.

| Position of Substitution | Substituent Type | Effect on Anticancer Activity | Reference |

| Diarylurea moiety | Bio-isosteric replacement of pyridine ring with pyridazine | Mimics sorafenib, retains essential activity through extra hydrogen bonding interactions. | [9] |

| N-acylhydrazone group | Presence of electron-withdrawing groups on the pyridazinone nucleus | Correlates with excellent binding affinity and potency. | [11][12] |

| Appended Moiety | Quinoline moiety | Confers tubulin inhibitory activity. | [10] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The causality behind this protocol is to determine the concentration of a compound that inhibits cell growth by 50% (GI₅₀), providing a quantitative measure of its cytotoxic potency.

-

Cell Culture: Plate cancer cells (e.g., A549, a non-small cell lung cancer line) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[8]

-

Compound Treatment: Prepare serial dilutions of the test pyridazinone derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) and determine the GI₅₀ value using non-linear regression analysis.

Antimicrobial Activity

Pyridazinone derivatives have demonstrated a broad spectrum of antimicrobial activities, including effectiveness against Gram-positive and Gram-negative bacteria, as well as various fungal species.[6] Some compounds have shown particular potency against clinically relevant pathogens like Staphylococcus aureus (including MRSA) and Candida albicans.[9][13]

Mechanism of Action

The precise mechanisms are varied, but some derivatives are designed to act as inhibitors of essential bacterial proteins. For example, certain compounds have been developed as glycopeptide-resistance associated protein R (GRAR) inhibitors, which is crucial for the virulence of S. aureus.[9]

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy is closely tied to the specific substitutions on the pyridazinone scaffold.

| Derivative Type | Test Organism | Activity (MIC in µg/mL) | Reference |

| Diarylurea derivative (Compound 10h) | Staphylococcus aureus | 16 | [8][9] |

| Diarylurea derivative (Compound 8g) | Candida albicans | 16 | [8][9] |

| 6-phenyl-pyridazin-3-one derivative (IIIa) | S. pyogenes & E. coli | "Excellent" | [6] |

| 6-phenyl-pyridazin-3-one derivative (IIId) | A. niger & C. albicans | "Very Good" | [6] |

| 4,5-dichloro-2H-pyridazin-3-one derivatives (3b, 3c) | C. albicans & A. niger | 12.5 | [14] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol is designed to establish the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, a gold standard for quantifying antimicrobial potency.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus ATCC 29213) in a suitable broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Perform a two-fold serial dilution of the test pyridazinone derivative in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density with a plate reader.[13]

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, and pyridazinone derivatives have emerged as a promising class of anti-inflammatory agents, often with the added benefit of low ulcerogenic effects compared to traditional NSAIDs.[5][15]

Mechanism of Action: Modulating Inflammatory Pathways

The anti-inflammatory effects of pyridazinones are primarily achieved by inhibiting key enzymes and mediators in the inflammatory cascade.

-

COX/LOX Inhibition: Many pyridazinone derivatives act as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (LOX), the key enzymes in the arachidonic acid pathway that produce pro-inflammatory prostaglandins and leukotrienes.[1] Some derivatives show selective inhibition of COX-2, the inducible isoform highly expressed at sites of inflammation, which is a desirable profile for reducing side effects associated with COX-1 inhibition (e.g., gastric ulcers).[1][16]

-

Cytokine Suppression: These compounds can also suppress the production of key pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[15][17]

Caption: Inhibition of the arachidonic acid cascade by pyridazinone derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of a compound. The rationale is that carrageenan injection induces a localized, reproducible inflammatory response, and the reduction in swelling by a test compound indicates its anti-inflammatory efficacy.

-

Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.

-

Compound Administration: Administer the test pyridazinone derivative orally or intraperitoneally. A control group receives the vehicle, and a reference group receives a standard drug like indomethacin.[1]

-

Edema Induction: One hour after compound administration, inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement: Measure the paw volume immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.[16]

Cardiovascular Activity

Pyridazinone derivatives exhibit a wide range of beneficial cardiovascular effects, and several have been investigated in clinical trials as cardiotonic and antihypertensive drugs.[18] Their activities include vasodilation, antiplatelet aggregation, and positive inotropic (myocardial contractility-enhancing) effects.[10][18]

Mechanism of Action: PDE Inhibition and Beyond

A primary mechanism for the cardiovascular effects of many pyridazinones is the inhibition of phosphodiesterases (PDEs), particularly PDE3.[10][19]

-

PDE3 Inhibition: In cardiac and smooth muscle cells, PDE3 inhibition leads to an increase in cyclic AMP (cAMP) levels. In the heart, this results in a positive inotropic effect. In vascular smooth muscle, it leads to relaxation and vasodilation.

-

Direct Vasodilation: Some derivatives act as direct-acting vasodilators, independent of PDE inhibition.[10]

-

Antiplatelet Effects: By inhibiting platelet aggregation induced by agents like ADP and collagen, these compounds can exert antithrombotic effects.[18]

Caption: A typical experimental workflow for characterizing cardiovascular agents.

Experimental Protocol: In Vitro Vasorelaxation Assay

This ex vivo protocol provides a direct measure of a compound's ability to relax pre-constricted blood vessels, a key indicator of vasodilatory potential.

-

Tissue Preparation: Euthanize a rat (e.g., Wistar) and carefully dissect the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into rings approximately 2-3 mm in length.

-

Organ Bath Setup: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. Connect the rings to an isometric force transducer to record changes in tension.

-

Pre-contraction: After an equilibration period, induce a sustained contraction in the aortic rings using a vasoconstrictor agent like phenylephrine or potassium chloride.

-

Compound Addition: Once a stable contraction plateau is reached, add the test pyridazinone derivative to the organ bath in a cumulative, concentration-dependent manner.

-

Data Recording and Analysis: Record the relaxation response at each concentration. Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor. Plot a concentration-response curve to determine the EC₅₀ (the concentration causing 50% of the maximal relaxation).[20][21]

Other Notable Biological Activities

The versatility of the pyridazinone scaffold extends to several other therapeutic areas:

-

Analgesic Activity: Certain 2-substituted 4,5-dihalo-3(2H)-pyridazinone derivatives have shown potent analgesic activity, often without the ulcerogenic side effects of common NSAIDs.[1]

-

Anticonvulsant Activity: Some derivatives have been successfully evaluated for anticonvulsant properties using the maximal electroshock (MES) method.[7][22]

-

Antiulcer and Antisecretory Activity: Pyridazinone derivatives have been investigated for their ability to reduce gastric acid secretion and protect against ulcers.[3][23]

-

Enzyme Inhibition: Beyond the targets already discussed, pyridazinone derivatives have been developed as inhibitors of monoamine oxidases (MAOs) for potential use in neurodegenerative diseases and as cholinesterase inhibitors for Alzheimer's disease treatment.[24][25][26]

Conclusion and Future Perspectives

Substituted pyridazinone derivatives represent a highly fruitful area of medicinal chemistry research. Their structural tractability and ability to interact with a diverse range of biological targets have led to the discovery of compounds with potent anticancer, antimicrobial, anti-inflammatory, and cardiovascular activities. The development of dual-action compounds, such as anticancer agents with antimicrobial properties, highlights a sophisticated approach to addressing complex clinical needs.[8]

Future research should focus on optimizing the pharmacokinetic and safety profiles of lead compounds to enhance their clinical translatability.[27] The use of in silico modeling and pharmacophore generation can further rationalize the design of new derivatives with improved potency and selectivity.[20][28] As our understanding of disease pathways deepens, the "wonder nucleus" of pyridazinone will undoubtedly continue to serve as a foundational scaffold for the development of the next generation of therapeutics.

References

- 1. sarpublication.com [sarpublication.com]

- 2. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]

- 3. A Mini Review on Biological Activities of Pyridazinone Derivative...: Ingenta Connect [ingentaconnect.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. scispace.com [scispace.com]

- 8. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Evaluation of Anticancer activity of some new 3(2h)-one pyridazinone derivatives by Molecular Docking Studies - ProQuest [proquest.com]

- 12. Synthesis and Evaluation of Anticancer activity of some new 3(2h)-one pyridazinone derivatives by Molecular Docking Studies - ProQuest [proquest.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]

- 17. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. jchemrev.com [jchemrev.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis, Molecular Modeling of Novel Substituted Pyridazinones ...: Ingenta Connect [ingentaconnect.com]

- 22. researchgate.net [researchgate.net]

- 23. A mini review on biological activities of pyridazinone derivatives as antiulcer, antisecretory, antihistamine and particularly against histamine H3R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Novel pyridazinone derivatives as butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. miragenews.com [miragenews.com]

- 28. pubs.acs.org [pubs.acs.org]

The Expanding Therapeutic Landscape of Pyridazinone Compounds: A Technical Guide for Drug Discovery Professionals

Abstract

The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of compounds with significant therapeutic potential across multiple disease areas.[1][2][3][4] This in-depth technical guide provides a comprehensive overview of the key therapeutic targets of pyridazinone derivatives, with a focus on their applications in oncology, inflammation, and cardiovascular diseases. We will delve into the underlying mechanisms of action, present quantitative structure-activity relationship data, and provide detailed experimental protocols for target validation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the versatility of the pyridazinone core in their therapeutic discovery programs.

Introduction: The Pyridazinone Scaffold - A Versatile Pharmacophore

The pyridazinone ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a key pharmacophore found in numerous biologically active molecules.[2] Its unique electronic properties and ability to be readily functionalized at multiple positions have made it an attractive starting point for the design of novel therapeutics.[4] Pyridazinone derivatives have demonstrated a remarkable ability to interact with a wide range of biological targets, including enzymes and receptors, leading to their investigation for a multitude of pathological conditions.[1] This guide will explore the most promising therapeutic avenues for pyridazinone compounds, highlighting their mechanisms of action and the experimental approaches used to elucidate them.

Pyridazinones in Oncology: Targeting Key Drivers of Malignancy

The development of targeted therapies has revolutionized cancer treatment, and pyridazinone derivatives have shown considerable promise in this area by inhibiting key enzymes and signaling pathways that drive tumor growth, proliferation, and survival.[5]

PARP Inhibition: Exploiting Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a successful class of targeted therapies, particularly for cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations. Several pyridazinone-based compounds have been developed as potent PARP inhibitors.[5]

Mechanism of Action: PARP enzymes play a crucial role in the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of these breaks, which are then converted to more lethal double-strand breaks during DNA replication. In cancer cells with defective homologous recombination, these double-strand breaks cannot be efficiently repaired, leading to synthetic lethality and cell death.

Key Pyridazinone-Based PARP Inhibitors:

| Compound | Target | IC50/Ki | Reference |

| Olaparib | PARP-1 | IC50 = 34 nM | [6] |

| Compound 8a | PARP-1 | IC50 = 36 nM | [6] |

| Compound 41 | PARP-1 | Ki = 0.4 nM | [7] |

| Compound 42 | PARP-1 | IC50 = 97 nM | [7] |

This table presents a selection of pyridazinone-based PARP inhibitors and their reported potencies.

Experimental Workflow: In Vitro PARP Inhibition Assay

This workflow outlines a typical procedure to assess the inhibitory activity of pyridazinone compounds against PARP-1.

Figure 1: Workflow for an in vitro PARP inhibition assay.

BTK Inhibition: Disrupting B-Cell Receptor Signaling

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of malignant B-cells in various hematological cancers. Pyridazinone-based irreversible BTK inhibitors have shown significant therapeutic potential.[5]

Mechanism of Action: Pyridazinone-based BTK inhibitors typically form a covalent bond with a cysteine residue in the active site of BTK, leading to its irreversible inhibition. This blocks downstream signaling pathways, ultimately inducing apoptosis in malignant B-cells.

Signaling Pathway of BTK Inhibition

Figure 2: Simplified BTK signaling pathway and the point of intervention by pyridazinone inhibitors.

Key Pyridazinone-Based BTK Inhibitors:

| Compound | Target | IC50 | Reference |

| Ibrutinib | BTK | 2.1 nM | [5] |

| Compound 37 | BTK | 2.1 nM | [5] |

This table highlights the potency of a pyridazinone-based BTK inhibitor in comparison to the established drug Ibrutinib.

VEGFR-2 Inhibition: Targeting Angiogenesis

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Pyridazinone derivatives have been investigated as inhibitors of VEGFR-2.

Mechanism of Action: By binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, pyridazinone inhibitors block its autophosphorylation and the subsequent activation of downstream signaling pathways involved in endothelial cell proliferation, migration, and survival.

Key Pyridazinone-Based VEGFR-2 Inhibitors:

| Compound | Target | GI50 | Reference |

| Compound 10l | VEGFR-2 | 1.66–100 μM | [8] |

| Compound 17a | VEGFR-2 | 1.66–100 μM | [8] |

This table shows the growth inhibitory concentrations of pyridazinone-based compounds with VEGFR-2 inhibitory activity in cancer cell lines.

STAT3 Inhibition: A Novel Anticancer Strategy

Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation, survival, and immune evasion.[9] Tricyclic pyridazinone derivatives have been identified as potential STAT3 inhibitors.[9]

Mechanism of Action: These compounds are thought to interfere with the function of STAT3, potentially by inhibiting its phosphorylation, dimerization, or DNA binding, thereby preventing the transcription of its target genes.[9][10]

Downstream Targets of STAT3 Signaling

Figure 3: The STAT3 signaling pathway and its downstream effects, a target for pyridazinone compounds.[11]

Pyridazinones in Inflammation: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and pyridazinone derivatives have demonstrated significant anti-inflammatory properties through the inhibition of key pro-inflammatory enzymes.[3]

Selective COX-2 Inhibition: A Safer Anti-inflammatory Approach

Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the production of prostaglandins that mediate pain and inflammation. Selective COX-2 inhibitors offer a safer alternative to non-steroidal anti-inflammatory drugs (NSAIDs) by minimizing gastrointestinal side effects. Numerous pyridazinone derivatives have been developed as potent and selective COX-2 inhibitors.

Key Pyridazinone-Based COX-2 Inhibitors:

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 9a | 330 | 15.50 | 21.29 | [5] |

| Compound 16b | 315 | 16.90 | 18.63 | [5] |

| Compound 3g | 504.6 | 43.84 | 11.51 | [11] |

| Celecoxib | 320 | 17.79 | 17.98 | [5] |

| Compound 5a | 12870 | 770 | 16.70 | [1][12] |

| Compound 5f | 25290 | 1890 | 13.38 | [1][12] |

This table provides a comparative overview of the potency and selectivity of various pyridazinone-based COX-2 inhibitors.

Experimental Protocol: In Vitro COX Inhibitor Screening Assay

Objective: To determine the IC50 values of pyridazinone compounds for COX-1 and COX-2.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric detection probe

-

Test pyridazinone compounds and reference inhibitors (e.g., celecoxib, indomethacin)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme and Inhibitor Preparation: Reconstitute and dilute COX-1 and COX-2 enzymes to the desired concentration in cold reaction buffer. Prepare serial dilutions of the test compounds and reference inhibitors.

-

Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and the test compound or vehicle control.

-

Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the wells and incubate for a specified time (e.g., 10 minutes at 37°C) to allow for inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

-

Detection: After a set incubation period (e.g., 2 minutes at 37°C), stop the reaction and add the detection reagent.

-

Measurement: Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.[9][13]

Phosphodiesterase (PDE) Inhibition: Modulating Cyclic Nucleotide Signaling

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of specific PDE isoforms has therapeutic benefits in a range of inflammatory and cardiovascular diseases. Pyridazinone derivatives have been identified as inhibitors of several PDE isoforms, including PDE3, PDE4, and PDE5.

Key Pyridazinone-Based PDE Inhibitors:

| Compound | Target | IC50 | Reference |

| Compound 27 | PDE5 | 34 nM | [5] |

| Pyridazinone 4ba | PDE4B | 251 nM |

This table showcases the potency of pyridazinone-based inhibitors against different PDE isoforms.

Pyridazinones in Cardiovascular Disease: A Multifaceted Approach

The versatility of the pyridazinone scaffold extends to the treatment of cardiovascular diseases, with compounds demonstrating vasodilatory, inotropic, and antiplatelet activities.[5]

PDE3 Inhibition for Heart Failure

Inhibition of PDE3 in cardiac myocytes leads to an increase in cAMP levels, resulting in a positive inotropic effect (increased contractility) and vasodilation.[7] This dual action makes PDE3 inhibitors valuable in the management of acute heart failure. Several pyridazinone derivatives have been developed as potent PDE3 inhibitors.

Signaling Cascade of PDE3 Inhibition in Cardiomyocytes

Figure 4: The role of PDE3 in regulating cAMP levels and cardiac contractility.[7]

Clinical Development of Pyridazinone-Based Therapeutics

The therapeutic potential of pyridazinone compounds is underscored by the number of derivatives that have entered clinical development and, in some cases, reached the market.

-

Olaparib: A PARP inhibitor approved for the treatment of certain types of ovarian, breast, pancreatic, and prostate cancers.

-

Ibrutinib: A BTK inhibitor used to treat various B-cell malignancies.[5]

-

Bemoradan: A PDE3 inhibitor that has been investigated for the treatment of heart failure.[5]

-

Napabucasin (BBI-608): A STAT3 inhibitor that has been evaluated in clinical trials for various cancers.

-

VVD-130850: An oral STAT3 inhibitor that has recently entered Phase I clinical trials for advanced solid and hematologic tumors.

Conclusion and Future Directions

The pyridazinone scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutics targeting a wide range of diseases. The compounds' ability to potently and selectively inhibit key enzymes and signaling pathways in oncology, inflammation, and cardiovascular disease highlights the versatility of this chemical class. Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of pyridazinone derivatives, exploring novel therapeutic targets, and advancing the most promising candidates through clinical development. The continued exploration of the vast chemical space accessible from the pyridazinone core holds great promise for the development of next-generation medicines.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. sarpublication.com [sarpublication.com]

- 3. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functions of PDE3 Isoforms in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of STAT3 Inhibitors: Recent Advances and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What are the therapeutic candidates targeting STAT3? [synapse.patsnap.com]

- 13. vividion.com [vividion.com]

"in silico modeling of 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one"

An In-Depth Technical Guide to the In Silico Modeling of 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one

Abstract

This technical guide provides a comprehensive framework for the in silico evaluation of this compound, a heterocyclic compound belonging to the pyridazinone class. Pyridazinone scaffolds are recognized for a wide spectrum of biological activities, making them compelling candidates for drug discovery and agrochemical development.[1][2] This document outlines a validated, multi-stage computational workflow designed for researchers, scientists, and drug development professionals. We will progress from foundational molecular characterization to advanced simulations, including ligand- and structure-based drug design methodologies, culminating in a thorough ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) risk assessment. The core philosophy of this guide is not merely to present protocols but to instill a deep understanding of the causality behind each computational choice, thereby empowering research teams to de-risk and accelerate their development pipelines for novel chemical entities.

Section 1: Foundational Analysis and Compound Preparation

The journey of any in silico analysis begins with a meticulous characterization of the molecule . The principle of "garbage in, garbage out" is particularly unforgiving in computational chemistry; therefore, establishing a high-fidelity digital representation of the compound is a non-negotiable first step.

The Subject Molecule: this compound

This molecule is a derivative of the pyridazinone core. Its chemical structure (SMILES: COC1=C(Cl)C(=O)N(C)N=C1) presents several features of interest for medicinal chemistry: a halogenated ring, a methoxy group, and the core heterocyclic system, which can participate in various non-covalent interactions. While specific biological data for this exact molecule is sparse in public literature, its parent scaffold is a key intermediate in the synthesis of compounds with potential therapeutic applications.[3]

| Property | Value | Source |

| CAS Number | 14628-57-0 | [4] |

| Molecular Formula | C₆H₇ClN₂O₂ | [4] |

| Molecular Weight | 174.58 g/mol | [4] |

| Canonical SMILES | COC1=C(Cl)C(=O)N(C)N=C1 | [4] |

The Rationale for a Phased In Silico Approach